3-Fluoro-5-phenylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

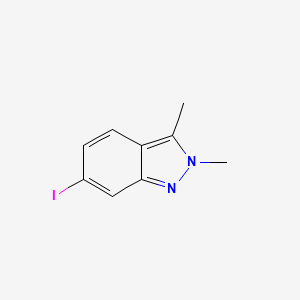

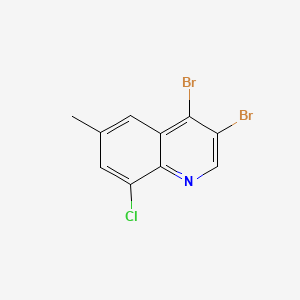

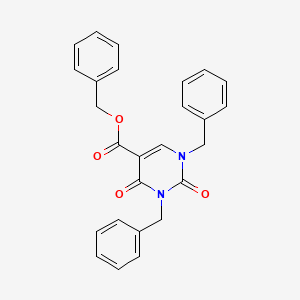

3-Fluoro-5-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.2 . It is used for research purposes and is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Fluoro-5-phenylpyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The IUPAC name for 3-Fluoro-5-phenylpyridine is the same . The InChI key is PCPOYBUASKBNLM-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C2=CC (=CN=C2)F .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications

Medical Imaging Applications

Fluorine-18 labeled fluoropyridines, including derivatives of 3-Fluoro-5-phenylpyridine, have been increasingly applied in Positron Emission Tomography (PET) for medical imaging. The introduction of fluorine-18 into the 3- or 5-position of pyridines, using pyridyliodonium salts, enables the development of radiotracers with enhanced stability in vivo, thus improving the potential for medical diagnostics (Carroll et al., 2007).

Synthetic Methodologies

Novel synthetic pathways have been developed for fluoropyridines, including 3-Fluoro-5-phenylpyridine derivatives. These methodologies involve key steps such as Ireland-Claisen and aza-Cope rearrangements, providing access to fluoropyridines with aryl substituents and enabling further chemical manipulations (Wittmann et al., 2006).

Photocatalysis and Photoredox Catalysis

Fluorinated phenylpyridines have been utilized in the synthesis of Ir(III) complexes for applications in photocatalysis and photoredox catalysis. These complexes exhibit enhanced stability, electrochemical, and photophysical properties due to the "push-pull" electronic effect induced by fluorinated ligands, making them efficient for hydrogen generation from water and for decarboxylative fluorination reactions (Porras et al., 2016).

Photophysical Studies

The introduction of fluorine atoms into phenylpyridine ligands of iridium(III) complexes has been shown to significantly affect their photophysical properties. These modifications lead to changes in emission wavelengths, quantum yields, and lifetimes, which are crucial for applications in light-emitting devices and sensors (Chen et al., 2019).

Material Science

Compounds related to 3-Fluoro-5-phenylpyridine have been explored for their herbicidal activity and potential use in agricultural applications. Novel derivatives have shown significant activity against various weeds, demonstrating the versatility of these compounds beyond their traditional photophysical and medical imaging applications (Tajik & Dadras, 2011).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-5-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOYBUASKBNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673492 |

Source

|

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-phenylpyridine | |

CAS RN |

1214374-67-0 |

Source

|

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)